molecular formula C12H13N3O B2924104 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole CAS No. 2034430-57-2

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2924104
CAS No.: 2034430-57-2
M. Wt: 215.256
InChI Key: GUAFYRLAOXQJLB-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-one (DHQ) is a nitrogen-containing heterocyclic compound that is a core structural component in various biologically active compounds . It’s used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .


Synthesis Analysis

Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . A simple, efficient, and general method has been developed for one-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1 H )-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, a combined in silico study was performed to illuminate the inhibitory preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2 .


Chemical Reactions Analysis

In the context of chemical reactions, multicomponent reactions (MCRs) have been proven to be a very elegant and rapid way to access complex structures in a single synthetic operation from simple building blocks, showing high atom economy and high selectivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride has a molecular weight of 231.7 .

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,2,4-oxadiazole scaffold, similar to the specified chemical structure, have been synthesized and tested for their anticancer activities. For example, quinazoline derivatives incorporating the 1,3,4-oxadiazole moiety have shown significant inhibitory activities against various cancer cell lines. A specific compound demonstrated potent inhibitory activity, surpassing that of the control drug Tivozanib across different cancer cell lines, suggesting its potential as an anticancer agent (Qiao et al., 2015). Additionally, novel oxazole derivatives have been synthesized, exhibiting strong inhibitory activities against cancer cell lines, indicating their promise in cancer therapy (Liu et al., 2009).

Antimicrobial Activity

The synthesis of new 1,3,4-oxadiazole derivatives has been explored for their antimicrobial properties. A study on quinoline nucleus-containing oxadiazole and azetidinone derivatives has shown significant antibacterial and antifungal activities, providing insights into their potential use in combating microbial infections (Desai & Dodiya, 2014). Another research effort has developed 2-(quinolin-4-ylthio)-1,3,4-oxadiazole derivatives, which have undergone extensive in vitro antimicrobial testing, revealing compounds with potent activities against various bacterial and fungal strains (Modh, Shah, & Chikhalia, 2013).

Thermodynamic and Physical Characterization

The thermophysical properties of 1,3,4-oxadiazole derivatives have been systematically characterized, highlighting the impact of structural modifications on thermodynamic parameters such as Gibbs energy, enthalpy, and entropy of activation in different solvents. This research provides valuable data for the application of these compounds in various scientific fields, including materials science (Godhani et al., 2013).

Synthesis and Characterization

Extensive studies on the synthesis, characterization, and screening for biological activities of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one have been conducted. These compounds have shown potential in various therapeutic applications, including analgesic and anti-inflammatory activities, further expanding the utility of the oxadiazole scaffold in medicinal chemistry (Dewangan et al., 2016).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride has hazard statements H335-H314 .

Future Directions

The future directions in the research of similar compounds involve the use of green chemistry and alternative strategies to prepare diverse DHQ derivatives . Also, the development of AKR1C3 specific inhibitors remains a challenging task due to the high sequence similarity to its isoform AKR1C2 .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-4-11-7-15(6-5-10(11)3-1)8-12-13-9-16-14-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAFYRLAOXQJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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